![molecular formula C18H16Cl2N2OS B2947149 5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole CAS No. 318248-42-9](/img/structure/B2947149.png)
5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole
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Description
5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C18H16Cl2N2OS and its molecular weight is 379.3. The purity is usually 95%.
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Biological Activity
The compound 5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole (CAS No. 318248-44-1) is a member of the pyrazole family, known for its diverse biological activities. This article aims to explore its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H22Cl2N2O2S with a molecular weight of 485.42 g/mol. The structure features a pyrazole ring substituted with a dichlorophenyl group and a methoxymethyl group, which may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆Cl₂N₂O₂S |
Molecular Weight | 485.42 g/mol |
CAS Number | 318248-44-1 |
Antiviral Activity
Research has indicated that pyrazole derivatives exhibit significant antiviral properties. In particular, compounds with similar structures have demonstrated good inhibition against the Tobacco Mosaic Virus (TMV). For example, derivatives such as N-(substituted-1H-pyrazol-4-yl)-1H-pyrazole-3(5)-carboxamides have shown promising results in inhibiting viral replication, suggesting potential applications in antiviral therapies .
Insecticidal Activity
The insecticidal properties of pyrazole compounds are noteworthy. Studies have shown that certain pyrazole derivatives can effectively kill pests such as army worms (Mythimna separata) and mosquito larvae (Culex pipiens pallens). For instance, compounds similar to the target compound exhibited lethal activity rates of up to 70% against mosquito larvae at specific concentrations .
Antifungal Activity
While some pyrazole derivatives have demonstrated antifungal activity, the results vary significantly among different compounds. In particular, certain derivatives showed moderate inhibition against fungi such as Phoma asparagi Sacc., indicating that structural modifications can enhance antifungal properties .
The biological activity of pyrazole compounds often involves interference with critical biological pathways:
- GABA Receptor Modulation : Some pyrazoles act as blockers of GABA-regulated chloride channels, which is crucial for their insecticidal effects .
- Enzyme Inhibition : Certain compounds inhibit specific enzymes or pathways that are vital for viral replication or fungal growth.
Study 1: Antiviral Efficacy
A study published in 2015 synthesized various pyrazole derivatives and evaluated their antiviral activities against TMV. The findings indicated that selected compounds had higher efficacy than standard antiviral agents like ningnanmycin .
Study 2: Insecticidal Properties
Another investigation focused on the insecticidal properties of pyrazole derivatives against agricultural pests. The study highlighted that certain compounds achieved significant mortality rates at low concentrations, suggesting their potential use in pest management strategies .
Study 3: Structure-Activity Relationship
A comprehensive review examined the structure-activity relationships (SAR) of various pyrazoles. It concluded that modifications in the substituents on the pyrazole ring significantly affect their biological activities, emphasizing the need for further research into optimizing these compounds for therapeutic use .
Properties
IUPAC Name |
5-(2,6-dichlorophenyl)sulfanyl-4-(methoxymethyl)-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2OS/c1-22-18(24-17-14(19)9-6-10-15(17)20)13(11-23-2)16(21-22)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEWDOHJPQFFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC)SC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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